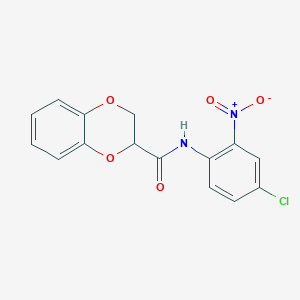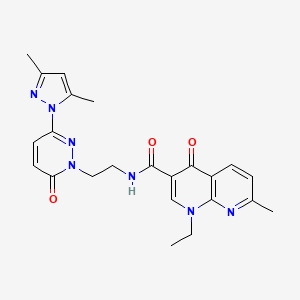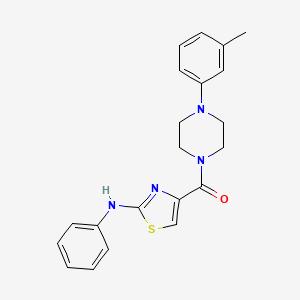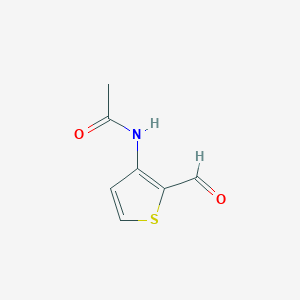![molecular formula C21H17N3O2S2 B2364740 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895011-83-3](/img/structure/B2364740.png)
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzothiazole azo dye, also known as “BAN”. It has been synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The pink colored chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .
Synthesis Analysis
The compound is synthesized from the reaction of 2-hydroxybenzaldehyde with 2-amino-6-methoxybenzothiazole .Molecular Structure Analysis
The molecular structure of this compound allows it to form a 2:1 coordination complex with mercury (II) ions, causing a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm .Chemical Reactions Analysis
The compound reacts with mercury (II) ions in water to form a 2:1 coordination complex. This reaction causes a change in the optical property of the compound, confirmed by ab initio calculations .Physical And Chemical Properties Analysis
The compound is sensitive to F−, AcO−, CN−, and OH− anions. Fluorescence measurements demonstrated that the compound can be used to detect CN− .科学的研究の応用
Anticancer Properties
Cytotoxicity and Anti-tubulin Activity : A similar compound, (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(2-((3,4,5-trimethoxyphenyl)amino)pyridin-3-yl)acrylamide, displayed significant cytotoxicity against human lung adenocarcinoma cells and showed potent anti-tubulin activity. These compounds induced cell-cycle effects and apoptotic cell death in cancer cells (Kamal et al., 2014).
Anticancer Activity of Thiazole-Pyridine Hybrids : Thiazole incorporated pyridine derivatives, structurally related to the query compound, demonstrated notable in vitro anticancer activity against various cancer cell lines, including breast cancer (Bayazeed & Alnoman, 2020).
Antimicrobial and Antifungal Applications
Antimicrobial Dyes and Precursors : Compounds based on similar structural motifs have been used to create novel antimicrobial dyes, showing significant activity against various organisms. These dyes are applied in textile finishing, indicating potential applications in antimicrobial fabric treatments (Shams et al., 2011).
Insecticidal Properties : Sulfonamide-bearing thiazole derivatives have shown potent toxic effects against the cotton leafworm, an agricultural pest. This suggests that structurally similar compounds might have potential as insecticides (Soliman et al., 2020).
Biochemical and Textile Applications
Bioactive Sulfonamide Derivatives : These derivatives have been explored for their potential biochemical impacts, particularly as insecticidal agents. This indicates a broader application in agricultural and biochemical fields (Soliman et al., 2020).
Dyeing and Textile Finishing : Some compounds structurally similar to the queried chemical have been utilized in the synthesis of dyes with antimicrobial properties, suitable for dyeing textiles like nylon, acetate, and polyester (Shams et al., 2011).
作用機序
将来の方向性
The compound offers a sensitive and rapid tool for the detection of mercury (II) in water. In addition, the compound complex can be used as a simple and selective chemosensor of the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries .
特性
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-26-16-6-8-18-19(12-16)28-21(23-18)24(14-15-4-2-10-22-13-15)20(25)9-7-17-5-3-11-27-17/h2-13H,14H2,1H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFIOHCAJWWGBL-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364660.png)


![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)

![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2364670.png)
![3-(3-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2364671.png)




![2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364678.png)
